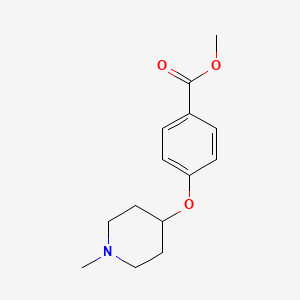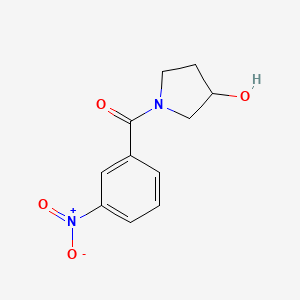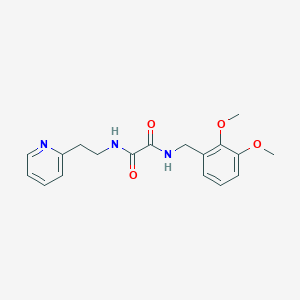
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide typically involves the reaction of 2,3-dimethoxybenzylamine with 2-(pyridin-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,5-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
851670-40-1 |
|---|---|
Formule moléculaire |
C18H21N3O4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N'-[(2,3-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-8-5-6-13(16(15)25-2)12-21-18(23)17(22)20-11-9-14-7-3-4-10-19-14/h3-8,10H,9,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
NHANILBHDFUGPP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CNC(=O)C(=O)NCCC2=CC=CC=N2 |
Description physique |
White powder / Very slightly milky aroma |
Solubilité |
Practically insoluble to insoluble Soluble (in ethanol) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
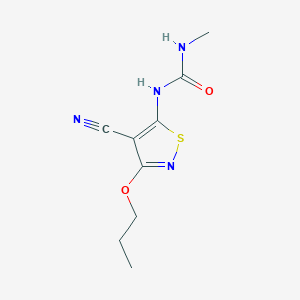
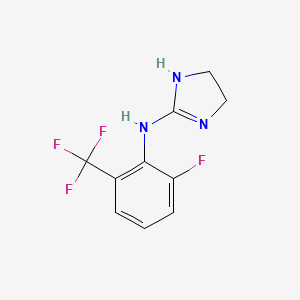



![1-[5-Bromo-3-fluoro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8318885.png)




